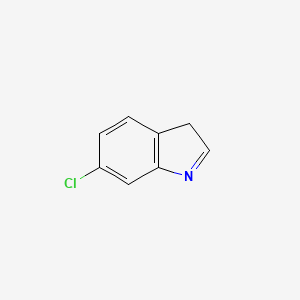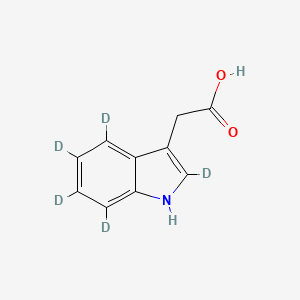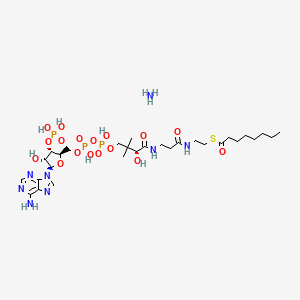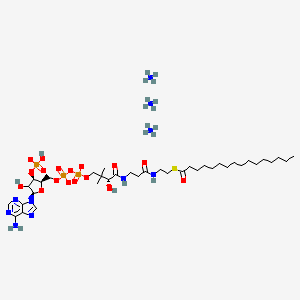
CoenzymeA,S-decanoate,ammoniumsalt(1:3)
Vue d'ensemble
Description
Coenzyme A (CoA) is a coenzyme, notable for its role in the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle . All genomes sequenced to date encode enzymes that use coenzyme A as a substrate, and around 4% of cellular enzymes use it (or a thioester) as a substrate . Coenzyme A is a derivative of Pantothenic acid (vitamin B5) and a component of coenzyme A . The main functions of CoA are the activation and transfer of acyl groups .
Synthesis Analysis
Coenzyme A biosynthesis requires cysteine, pantothenate (vitamin B5), and adenosine triphosphate (ATP) . Absolute quantification of intracellular coenzyme A (CoA), coenzyme A disulfide, and short-chain acyl-coenzyme A thioesters was addressed by developing a tailored metabolite profiling method based on liquid chromatography in combination with tandem mass spectrometric detection (LC-MS/MS) .Molecular Structure Analysis
The structure of coenzyme A includes 3′-phosphoadenosine, diphosphate, organophosphate anhydride, pantoic acid, β-alanine, and cysteamine .Chemical Reactions Analysis
Coenzyme A is one of five crucial coenzymes that are necessary in the reaction mechanism of the citric acid cycle . Its acetyl-coenzyme A form is the primary input in the citric acid cycle and is obtained from glycolysis, amino acid metabolism, and fatty acid beta oxidation .Physical and Chemical Properties Analysis
All samples of a pure substance have the same chemical and physical properties . Physical properties can be extensive or intensive . For example, pure copper is always a reddish-brown solid (a physical property) and always dissolves in dilute nitric acid to produce a blue solution and a brown gas (a chemical property) .Applications De Recherche Scientifique
Extraction and Recovery Applications : Hydrophobic deep eutectic solvents, consisting of decanoic acid and various quaternary ammonium salts, have been developed for the recovery of volatile fatty acids from aqueous solutions (van Osch et al., 2015).
Analytical Chemistry : A method for the analysis of coenzyme A thioesters using high-performance liquid chromatography and continuous-flow fast atom bombardment mass spectrometric detection has been developed, facilitating the study of coenzyme A thioesters of various acyl group chain lengths and functionalities (Norwood, Bus, & Millington, 1990).
Nanoparticle Synthesis : Nearly monodisperse metal oxide nanoparticles have been synthesized using aqueous metal ammonium carbonate solution as a precursor and decanoic acid. This method is based on the direct formation of metal oxide through hydrolysis and dehydration of a metal ammonium carbonate complex (Pahari et al., 2011).
Biofuel Cell Development : Quaternary ammonium bromide salt-treated Nafion membranes have been used for immobilizing dehydrogenase enzymes, providing an ideal environment for enzyme immobilization and increasing mass transport of ions through the membrane, which is beneficial for bioanode formation in biofuel cells (Akers, Moore, & Minteer, 2005).
Biological Research : Coenzyme A transferase from Clostridium acetobutylicum has been studied, including its stability in the presence of ammonium sulfate and its role in the uptake of acids, providing insights into its potential applications in microbial metabolism and bioprocessing (Wiesenborn, Rudolph, & Papoutsakis, 1989).
Environmental Applications : The use of modified zeolite for ammonium ion removal has been investigated, demonstrating the potential of modified zeolite as an economic and effective adsorbent material for ammonium removal from aqueous solutions (Alshameri et al., 2014).
Coenzyme Q Research : A study conducted a highly sensitive and selective determination of redox states of coenzymes Q9 and Q10 in mouse tissues, highlighting the importance of coenzyme Q in mitochondrial energy generation and as an antioxidant (Pandey et al., 2018).
Mécanisme D'action
Target of Action
The primary target of Coenzyme A, S-decanoate, ammonium salt (1:3) , also known as CoA , is the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle . It is a coenzyme that facilitates enzymatic acyl-group transfer reactions . All genomes sequenced to date encode enzymes that use CoA as a substrate, and around 4% of cellular enzymes use it (or a thioester) as a substrate .
Mode of Action
CoA interacts with its targets by serving metabolic functions in both the anabolic and catabolic pathways . In its acetyl form, CoA is a highly versatile molecule. Acetyl-CoA is utilized in the post-translational regulation and allosteric regulation of pyruvate dehydrogenase and carboxylase to maintain and support the partition of pyruvate synthesis and degradation .
Biochemical Pathways
CoA and its thioesters (acyl-CoAs) regulate a multitude of metabolic processes at different levels: as substrates, allosteric modulators, and via post-translational modification of histones and other non-histone proteins . It plays a key role in energy and lipid metabolism . CoA is involved in the mechanisms of a wide variety of enzymes .
Pharmacokinetics
It is known that the free acid of coa is detectably unstable, with around 5% degradation observed after 6 months when stored at −20 °c, and near complete degradation after 1 month at 37 °c .
Result of Action
The action of CoA results in the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle . This leads to the production of energy in the form of ATP. Additionally, CoA plays a role in the post-translational regulation and allosteric regulation of various enzymes, influencing the balance of pyruvate synthesis and degradation .
Action Environment
The action, efficacy, and stability of CoA can be influenced by various environmental factors. For instance, temperature can affect the stability of CoA, as it degrades more rapidly at higher temperatures . Furthermore, the presence of other molecules, such as enzymes and substrates, can influence the action and efficacy of CoA .
Analyse Biochimique
Biochemical Properties
Coenzyme A, S-decanoate, ammonium salt (1:3) plays a pivotal role in biochemical reactions, particularly in the synthesis and oxidation of fatty acids. It interacts with several enzymes, including acyl-CoA synthetase and acyl-CoA dehydrogenase, facilitating the formation and breakdown of fatty acyl-CoA esters. These interactions are essential for the metabolism of fatty acids and energy production within cells .
Cellular Effects
Coenzyme A, S-decanoate, ammonium salt (1:3) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of key signaling molecules such as AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs), which play critical roles in regulating energy homeostasis and lipid metabolism . Additionally, this compound can affect gene expression by altering the acetylation status of histones, thereby influencing chromatin structure and transcriptional activity .
Molecular Mechanism
The molecular mechanism of action of Coenzyme A, S-decanoate, ammonium salt (1:3) involves its ability to form thioester bonds with fatty acids, facilitating their transport and utilization within cells. This compound acts as a carrier of acyl groups, enabling the transfer of these groups to various metabolic intermediates. It also plays a role in enzyme activation and inhibition, modulating the activity of enzymes involved in fatty acid metabolism and energy production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Coenzyme A, S-decanoate, ammonium salt (1:3) can vary over time. The stability and degradation of this compound are influenced by factors such as temperature, pH, and the presence of other biomolecules. Long-term studies have shown that this compound can maintain its activity and stability under controlled conditions, making it suitable for extended biochemical experiments . Its effects on cellular function may change over time, necessitating careful monitoring and optimization of experimental conditions.
Dosage Effects in Animal Models
The effects of Coenzyme A, S-decanoate, ammonium salt (1:3) in animal models are dose-dependent. At lower doses, this compound can enhance fatty acid metabolism and energy production, leading to improved metabolic health. At higher doses, it may exhibit toxic or adverse effects, such as mitochondrial dysfunction and oxidative stress . These threshold effects highlight the importance of optimizing dosage regimens in preclinical studies to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Coenzyme A, S-decanoate, ammonium salt (1:3) is involved in several metabolic pathways, including the β-oxidation of fatty acids and the citric acid cycle. It interacts with enzymes such as acyl-CoA oxidase and citrate synthase, facilitating the conversion of fatty acids into acetyl-CoA, which can then enter the citric acid cycle for energy production . This compound also influences metabolic flux and metabolite levels, contributing to the regulation of cellular energy balance .
Transport and Distribution
Within cells, Coenzyme A, S-decanoate, ammonium salt (1:3) is transported and distributed by specific transporters and binding proteins. These include carnitine acyltransferases, which facilitate the transport of acyl-CoA esters across mitochondrial membranes, and fatty acid-binding proteins, which assist in the intracellular trafficking of fatty acids. The localization and accumulation of this compound within cells are critical for its function in metabolic processes .
Subcellular Localization
The subcellular localization of Coenzyme A, S-decanoate, ammonium salt (1:3) is primarily within the mitochondria, where it participates in fatty acid oxidation and energy production. Targeting signals and post-translational modifications, such as phosphorylation and acetylation, direct this compound to specific compartments within the cell . Its activity and function are closely linked to its localization, as it must be present in the appropriate subcellular environment to exert its biochemical effects.
Propriétés
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] decanethioate;azane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H54N7O17P3S.H3N/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38;/h18-20,24-26,30,41-42H,4-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46);1H3/t20-,24-,25-,26+,30-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWNHCADHQKIDX-ASEPKIFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H57N8O17P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
938.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S)-3-Hydroxy-2-{[12-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)dodecanoyl]oxy}propyl (9Z)-octadec-9-enoate](/img/structure/B6596185.png)
![azanium;(2S)-3-[[(2R)-2-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropoxy]-hydroxyphosphoryl]oxy-2-aminopropanoate](/img/structure/B6596191.png)
![sodium;[(2R)-2-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-3-[[(2S,3S,5R,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B6596209.png)


![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane](/img/structure/B6596232.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate;azane](/img/structure/B6596235.png)

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-octadec-9-enethioate;azane](/img/structure/B6596254.png)

